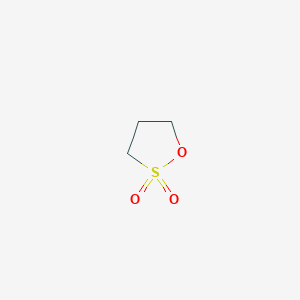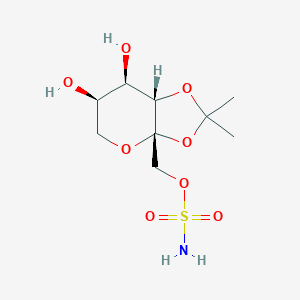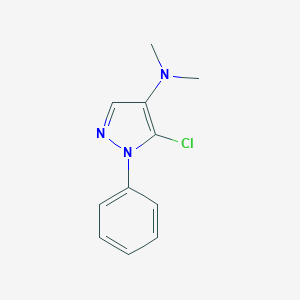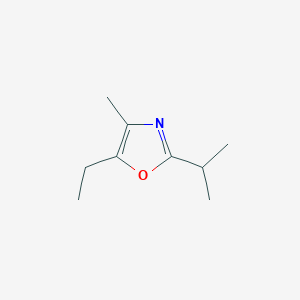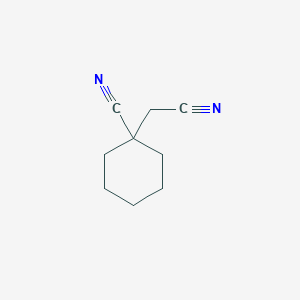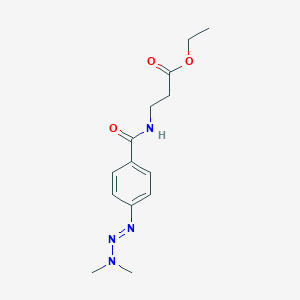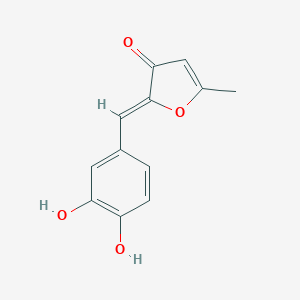![molecular formula C27H37N3O2 B022744 N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 110101-64-9](/img/structure/B22744.png)
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
作用机制
The mechanism of action of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is complex and not fully understood. It is known to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may reduce drug-seeking behavior and improve cognitive function.
生化和生理效应
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. It has also been shown to improve cognitive function in animal models of schizophrenia, possibly by modulating glutamate neurotransmission.
实验室实验的优点和局限性
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction, schizophrenia, and other psychiatric disorders. However, there are also limitations to its use. It is a complex compound that requires careful synthesis and purification, and its effects may be influenced by a number of factors, such as dose, route of administration, and animal strain.
未来方向
There are many potential future directions for research on N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in combination with other drugs, such as antipsychotics or antidepressants, to improve their efficacy. Finally, there is interest in exploring the potential use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder or anxiety disorders.
合成方法
The synthesis of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex process that involves several steps. The starting materials are cyclohexylmagnesium bromide, benzyl chloride, 4-(2-methoxyphenyl)piperazine, and 3-chloropropanoic acid. The reaction is carried out under carefully controlled conditions, and the product is purified by column chromatography.
科学研究应用
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. Studies have shown that N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
属性
CAS 编号 |
110101-64-9 |
|---|---|
产品名称 |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
分子式 |
C27H37N3O2 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C27H37N3O2/c1-32-25-15-9-8-14-24(25)30-20-18-29(19-21-30)17-16-26(31)28-27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2,4-5,8-11,14-15,23,27H,3,6-7,12-13,16-21H2,1H3,(H,28,31) |
InChI 键 |
WLYGOGBWJMMWNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







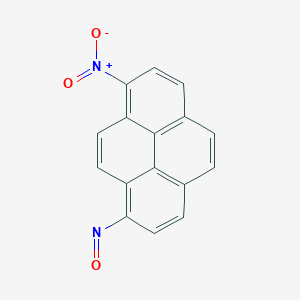
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
